molecular formula C12H15ClN2 B3008053 1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride CAS No. 6678-82-6

1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride

Cat. No.: B3008053
CAS No.: 6678-82-6
M. Wt: 222.72
InChI Key: CWQORCGWGWEVEL-UHFFFAOYSA-N
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Description

1-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride, also known as MPPI, is a novel synthetic compound with potential applications in scientific research. MPPI is a heterocyclic compound that has been studied for its ability to act as an agonist of the 5-HT2A receptor. Due to its unique structure, MPPI has been used in studies of the biochemical and physiological effects of the 5-HT2A receptor in the central nervous system.

Scientific Research Applications

Detection and Quantification in Foodstuff

1-Methyl-9H-pyrido[3,4-b]indole has been implicated in several human diseases such as Parkinson's disease and cancer. It can form during the heating of protein-rich food, leading to analytical methodologies for its detection and quantification in foodstuff, particularly using LC-MS and LC-MS/MS methods. These methods are based on the occurrence of unusual ions and require careful consideration to eliminate water vapor residues in mass spectrometers for accurate quantification (Crotti et al., 2010).

Synthesis and Reactions for Chemical Compounds

The synthesis of 11H-benzo[b]pyrano[3,2-f]indolizines and pyrrolo[3,2,1-ij]pyrano[3,2-c]quinolines involves 2-Methyl-3H-indoles. These compounds undergo various chemical reactions, such as cyclization, alkaline hydrolysis, and chlorination, leading to the formation of various derivatives, which are useful in chemical research and pharmaceutical applications (Kappe et al., 2003).

Antitumor Activity

1-Methyl-9H-pyrido[4,3-b]benzo[e]indoles, derived from 1-methyl-9H-pyrido[3,4-b]indole, have shown promising results as a new class of antineoplastic agents. Their synthesis and evaluation for antitumor activity in vitro and in vivo using standard protocols indicate their potential in cancer treatment (Nguyen et al., 1990).

Algal Inhibition

1-Methyl-9H-pyrido[3,4-b]indole, among other β-carbolines, was tested for its antialgal activity. The study revealed that these compounds were cytotoxic against selected cyanobacteria in low quantities, indicating their potential use in antifouling systems (Volk, 2006).

Corrosion Inhibition

1-Methyl-9H-pyrido[3,4-b]indole has been studied as a corrosion inhibitor for C38 steel in hydrochloric acid solution. Electrochemical and quantum chemical studies revealed its effectiveness in reducing corrosion rates, indicating its potential application in industrial settings (Lebrini et al., 2010).

Properties

IUPAC Name

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12;/h2-5,8,13-14H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQORCGWGWEVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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